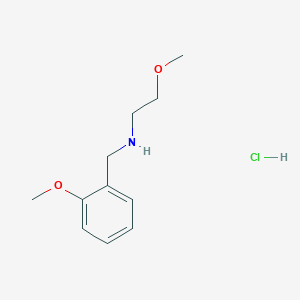
(2-甲氧基苄基)(2-甲氧基乙基)胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is a hydrochloride salt form of (2-methoxybenzyl)(2-methoxyethyl)amine, which is characterized by the presence of methoxy groups attached to both the benzyl and ethylamine moieties. This compound is used in various scientific research applications due to its unique chemical properties.
科学研究应用
(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
Target of Action
The primary target of 2-Methoxy-N-(2-methoxybenzyl)ethanamine hydrochloride is the serotonin 5-HT2A receptor . This receptor plays a crucial role in cognitive and behavioral processes .
Mode of Action
The compound acts as an agonist at the serotonin 5-HT2A receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions .
Biochemical Pathways
Upon activation of the 5-HT2A receptors, the compound triggers a cascade of events in the serotonin signaling pathway .
Pharmacokinetics
Similar compounds have been shown to undergo transformations in human liver microsomes . This suggests that the compound may be metabolized in the liver, affecting its bioavailability.
Result of Action
The activation of the 5-HT2A receptors by 2-Methoxy-N-(2-methoxybenzyl)ethanamine hydrochloride can lead to changes in cognitive and behavioral processes . .
生化分析
Biochemical Properties
The biochemical properties of (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride are not fully understood due to the lack of comprehensive studies. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be complex and may involve various biochemical reactions .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride are not well characterized. It is possible that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxyethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-methoxyethylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired amine product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Compounds with different functional groups replacing the methoxy groups.
相似化合物的比较
Similar Compounds
Bis(2-methoxyethyl)amine: Similar in structure but lacks the benzyl group.
2,4-Dimethoxybenzylamine: Contains two methoxy groups on the benzyl ring but differs in the position of the methoxy groups.
2-Methoxyethylamine: Contains a single methoxy group on the ethylamine moiety.
Uniqueness
(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is unique due to the presence of both methoxybenzyl and methoxyethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.
属性
IUPAC Name |
2-methoxy-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-8-7-12-9-10-5-3-4-6-11(10)14-2;/h3-6,12H,7-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCKGAKJNTYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

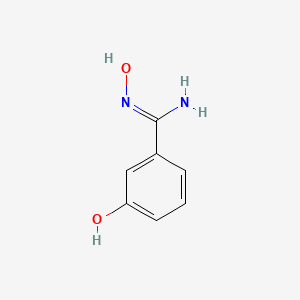
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2423705.png)
![1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2423706.png)
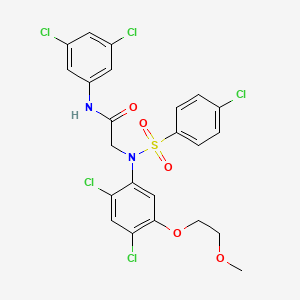

![N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2423710.png)
![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423711.png)
![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2423713.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one](/img/structure/B2423715.png)
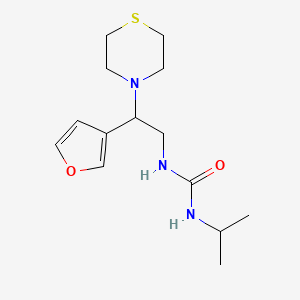
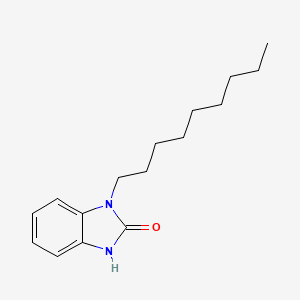
![7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid](/img/structure/B2423721.png)
![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2423722.png)
